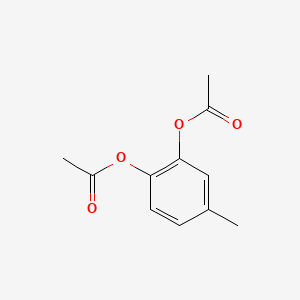
1,2-Benzenediol, 4-methyl-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 4-methyl-, diacetate is an organic compound with the molecular formula C10H10O4. It is a derivative of 4-methylcatechol, where both hydroxyl groups are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, 4-methyl-, diacetate can be synthesized through the acetylation of 4-methylcatechol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of both hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-methyl-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of 4-methylquinone derivatives.
Reduction: Regeneration of 4-methylcatechol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,2-Benzenediol, 4-methyl-, diacetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-methyl-, diacetate involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic hydrolysis to release 4-methylcatechol, which then exerts its effects through redox reactions and interaction with cellular components. The pathways involved include oxidative stress response and modulation of enzyme activities.
Comparison with Similar Compounds
Similar Compounds
4-Methylcatechol: The parent compound, known for its antioxidant properties.
1,2-Benzenediol: A structurally similar compound with hydroxyl groups at different positions.
4-Methylquinone: An oxidation product of 1,2-Benzenediol, 4-methyl-, diacetate.
Uniqueness
This compound is unique due to its acetylated hydroxyl groups, which impart different chemical properties compared to its parent compound, 4-methylcatechol. This modification enhances its stability and alters its reactivity, making it valuable in specific applications where the parent compound may not be suitable.
Properties
CAS No. |
13287-30-4 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2-acetyloxy-4-methylphenyl) acetate |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-10(14-8(2)12)11(6-7)15-9(3)13/h4-6H,1-3H3 |
InChI Key |
AOPKLCBVSXXATF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















